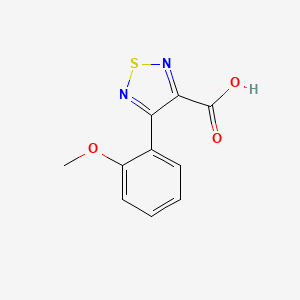
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of thiadiazole derivatives, including those similar to 4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid, typically involves the cyclization of carboxylic acids with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) (Noolvi, Patel, Kamboj, & Cameotra, 2016). These methods emphasize the importance of selecting appropriate reagents and conditions to achieve the desired thiadiazole core with specific substituents.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which significantly influences the molecule's electronic properties and reactivity. Studies involving X-ray crystallography provide detailed insights into the geometry and conformation of these compounds, revealing the spatial arrangement of substituents and their impact on molecular interactions (Yin, Wan, Han, Wang, & Wang, 2008).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, reflecting their versatile reactivity profile. These reactions include nucleophilic substitutions, where the thiadiazole ring serves as a substrate for the introduction of different functional groups, thereby modifying the compound's chemical properties for targeted applications (Mamedov, Nurkhametova, Gubaidullin, Litvinov, & Levin, 2005).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiadiazole ring. These properties are crucial for determining the compound's suitability for specific applications, including its behavior in organic synthesis and potential use in material science (Jaffer, Aldhaif, & Tomi, 2017).
Chemical Properties Analysis
The chemical properties of 4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid and related thiadiazole derivatives are defined by their reactivity towards various chemical agents. These compounds exhibit a range of reactions, including oxidation, reduction, and formation of coordination complexes with metals, which can be tailored by modifying the thiadiazole ring and its substituents (Androsov & Neckers, 2007).
科学的研究の応用
Antimicrobial Evaluation
A series of 1,3,4-thiadiazole derivatives, including those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives displayed significant activity against several microbial strains, highlighting their potential in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer Activity
The synthesis of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and their cytotoxicity analysis against human cancer cell lines have been conducted. Some derivatives demonstrated significant cytotoxicity, showing promise in cancer research (Kumar, Kumar, Chang, & Shah, 2010).
Auxin Activities
Research on ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives, including 5-substituted-2-amino-1,3,4-thiadiazoles, has been conducted. The findings indicate limited auxin activities and some antiblastic effects on wheat gemma, contributing to agricultural chemistry studies (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Corrosion Inhibition
A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in acidic environments shows a high degree of protection. This research is pivotal in industrial applications, particularly in corrosion science (Attou et al., 2020).
Liquid Crystalline Behaviors
Investigations into carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have revealed insights into their liquid crystalline behaviors. This research is significant for materials science, particularly in the development of liquid crystal displays and related technologies (Jaffer, Aldhaif, & Tomi, 2017).
Platelet Aggregation Inhibitory Activity
Research on 4,5-bis(substituted)-1,2,3-thiadiazoles, including those with methoxyphenyl groups, has identified compounds with potential antithrombotic activity. This is particularly relevant for medical research in the development of blood-thinning medications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
特性
IUPAC Name |
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-5-3-2-4-6(7)8-9(10(13)14)12-16-11-8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPINLNSWDXTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NSN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16-[(benzylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5596837.png)
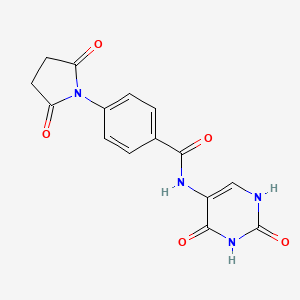
![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5596844.png)
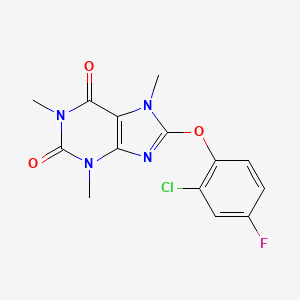
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)
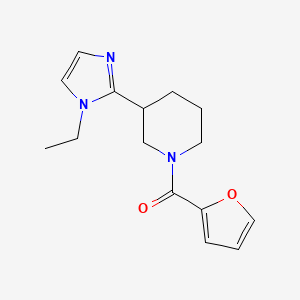
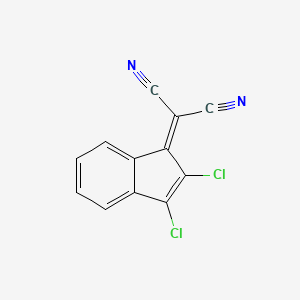
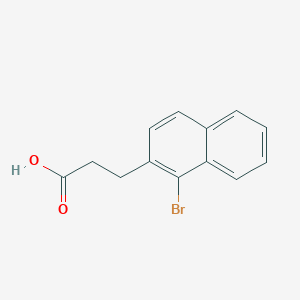


![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)